4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Overview
Description
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is a chemical compound with the molecular formula C13H8ClNO3 and a molecular weight of 261.66 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white powder form, which tends to oxidize to gray when exposed to air .
Mechanism of Action
Target of Action
The primary target of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses . ACCase is crucial for the de novo synthesis of fatty acids .
Mode of Action
This compound acts as an ACCase inhibitor . It belongs to the chemical family of aryloxyphenoxypropionates (AOPPs), which block the de novo synthesis of fatty acids by inhibiting ACCase .
Biochemical Pathways
By inhibiting ACCase, this compound disrupts the fatty acid synthesis pathway. This leads to a deficiency of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the grass cells .
Pharmacokinetics
It has a relatively low molecular weight (261.66 Da ), which generally favors absorption and distribution. Its predicted boiling point is 430.4°C , suggesting it is stable at physiological temperatures.
Result of Action
The inhibition of ACCase by this compound leads to a disruption in the synthesis of fatty acids. This results in impaired cell growth and function, ultimately causing the death of the grass cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficacy of ACCase inhibitors can be affected by the growth stage of the grass, with younger grasses being more susceptible . Additionally, environmental conditions such as temperature and humidity may impact the absorption and action of the compound.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the inhibition of acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid synthesis
Cellular Effects
Given its role as an ACCase inhibitor, it may influence cell function by disrupting lipid synthesis and altering cellular metabolism
Molecular Mechanism
It is known to inhibit ACCase, potentially through binding interactions with the enzyme This could lead to changes in gene expression related to lipid metabolism
Metabolic Pathways
Given its known role as an ACCase inhibitor, it may interact with enzymes and cofactors involved in lipid metabolism
Preparation Methods
The synthesis of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol involves the reaction of 2,6-dichlorobenzoxazole with hydroquinone in the presence of potassium carbonate and a solvent . The reaction is carried out at 60°C for 1 hour, followed by heating to 130-135°C for 3-5 hours. After cooling to 90°C, the solvent is removed, and the mixture is neutralized with hydrochloric acid to a pH of 4. The resulting solid is filtered and dried to obtain the final product .
Chemical Reactions Analysis
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol has several scientific research applications:
Comparison with Similar Compounds
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol can be compared with other similar compounds, such as:
Fenoxaprop-P-ethyl: An herbicide that shares a similar benzoxazole structure and is used for post-emergence control of grasses.
Metamifop: Another herbicide with a related chemical structure, used for controlling weeds in rice paddies.
The uniqueness of this compound lies in its specific substitution pattern and its applications as an intermediate in the synthesis of various agrochemicals .
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFCMPIPSNBHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220480 | |
Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70217-01-5 | |
Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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